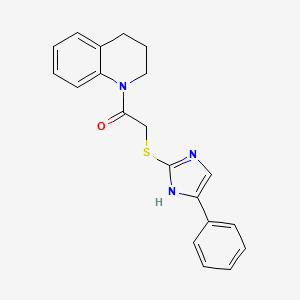

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIQI and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Applications De Recherche Scientifique

The Medicinal Chemistry of Nonsteroidal Antiestrogens

Nonsteroidal antiestrogens exhibit potent antitumor effects, particularly useful for treating hormone-dependent breast tumors. The search for pure nonsteroidal antiestrogens aims to find agents effective in both estrogen receptor (ER) positive and ER negative diseases. Pure antiestrogens could provide a more complete blockade of estrogen action, offering potential advantages in breast cancer treatment, including more rapid and longer-lasting remission, effectiveness in patients who relapse during tamoxifen therapy, and greater efficacy in advanced breast cancer treatment. This review emphasizes structure-activity relationships and covers the chemistry of experimental and potentially useful nonsteroidal antiestrogens, including 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone and related compounds (Magarian, Overacre, Singh, & Meyer, 1994).

Redox Mediators in Treatment of Organic Pollutants

The enzymatic approach using redox mediators has gained attention for treating various organic pollutants in industrial wastewater. These recalcitrant compounds are degraded or transformed by enzymes such as laccases, lignin peroxidases, and others in the presence of redox mediators, enhancing substrate range and degradation efficiency. This review highlights the use of certain redox mediators and discusses the potential role of enzyme–redox mediator systems in remediating aromatic compounds present in industrial effluents/wastewater (Husain & Husain, 2007).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives have been synthesized for various therapeutic activities, with notable success in drug discovery for cancer and central nervous system disorders. This review covers patents on the therapeutic activities of these derivatives from 2010 to 2015, including specific patents on clinically important THIQs. The promising potential of these compounds in treating infectious diseases and other therapeutic activities is discussed, highlighting the importance of the fused THIQ scaffold in drug discovery (Singh & Shah, 2017).

BODIPY Platform for OLEDs

The BODIPY-based materials have emerged as platforms for applications like sensors, organic thin-film transistors, organic photovoltaics, and notably, as active materials in organic light-emitting diodes (OLEDs). This review provides an overview of the structural design, synthesis, and application of BODIPY-based organic semiconductors in OLED devices, discussing the significant developments and recent discoveries as near-IR emitters. The review aims to inspire new research for future developments of BODIPY-based materials as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-19(23-12-6-10-16-9-4-5-11-18(16)23)14-25-20-21-13-17(22-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSMJSWWUPXXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B2463576.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)

![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)

amine](/img/structure/B2463582.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)

![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)